Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

White flake crystal. Melting point 213 ℃, boiling point 383 ℃, 250 ℃ (6kpa), flash point 207 ℃, relative density 1.234 (0 ℃). Soluble in hot benzene, slightly soluble in ether and carbon disulfide, extremely insoluble in ethanol and acetic acid.427 ℃ sublimation.
4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl
92-94-4
C18H14
230.303764820099
MFCD00003061
34677
253660907

4-phenyl-1,1'-biphenyl Properties

Names and Identifiers

    • p-Terphenyl
    • 1,4-Diphenylbenzene
    • 1,1':4',1''-Terphenyl
    • 4-Phenylbiphenyl
    • p-Terphenyl (purified by sublimation)
    • p-Terphenyl Solution
    • [1,1',4',1'']terphenyl
    • 1,1',4',1''-tertphenyl
    • 1,4-Dinitrobenzene
    • 4-(2-methyl-2-propylsulfanyl)phenol
    • 4-tert-butyl-thiophenol
    • para-t-butyl-thiophenol
    • para-terphenyl
    • Phenol,4-[(1,1-dimethylethyl)thio]
    • p-tert-butylthiophenol
    • tert-butyl 4-hydroxyphenyl sulfide
    • PTP
    • 1,4-Diphenylbenzene (purified by sublimation)
    • PT
    • p-Terphenyl (8CI)
    • 1,1′-Biphenyl, 4-phenyl-
    • 4-Phenyl-1,1′-biphenyl
    • NSC 6810
    • p-Diphenylbenzene
    • p-Phenylene trimer
    • p-Triphenyl
    • PPP
    • Santowax P
    • T 3203
    • TP
    • TP (scintillator)
    • p-Terphenyl, analytical standard
    • 1ST001314
    • 1,1'':4'',1''''-Terphenyl
    • T-3203
    • Tannin from pyrogallol
    • PPP (scintillator)
    • p-Terphenyl Solution in Acetone, 1000mug/mL
    • CHEBI:52242
    • 1ST001314-1000
    • F0486-1779
    • AS-12803
    • T0020
    • GWP218ZY6F
    • AB-131/40897106
    • TERPHENYL
    • DTXSID6029121
    • Tox21_202759
    • BDBM50260180
    • AKOS005111366
    • EN300-21317
    • D92686
    • InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
    • AI3-00847
    • NSC6810
    • DTXCID907888
    • MFCD00003061
    • 4-Phenyldiphenyl
    • 1,1'-Biphenyl, 4-phenyl-
    • W-100265
    • CS-W014689
    • CHEMBL491582
    • CAS-92-94-4
    • AC-18695
    • TANNIN PYROGALLOL
    • NCGC00260306-01
    • triphenyl-
    • 92-94-4
    • NCGC00164113-01
    • TERPHENYL, P-
    • WLN: RR DR
    • DB-038209
    • p-Terphenyl, >=99.5% (HPLC)
    • CCRIS 1657
    • HSDB 5280
    • UNII-GWP218ZY6F
    • EINECS 202-205-2
    • NS00003485
    • NSC-6810
    • Z104495322
    • p-Terphenyl suitable for scintillation
    • 1,1':4',1'-Terphenyl
    • Biphenyl, 4-phenyl-
    • Pyrogallol tannin
    • p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
    • 4-phenyl-1,1'-biphenyl
    • Q20965188
    • STL069547
    • T3263
    • +Expand
    • MFCD00003061
    • XJKSTNDFUHDPQJ-UHFFFAOYSA-N
    • 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
    • C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
    • 1908447

Computed Properties

  • 230.10955g/mol
  • 0
  • 5.6
  • 0
  • 0
  • 2
  • 230.10955g/mol
  • 230.10955g/mol
  • 0Ų
  • 18
  • 198
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 7.78
  • 5.02060
  • 0.00000
  • 1.5500 (estimate)
  • Almost insoluble
  • 389 °C(lit.)
  • 212.0 to 216.0 deg-C
  • Fahrenheit: 404.6 ° f
    Celsius: 207 ° c
  • White scaly crystals
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • It is soluble in hot benzene, slightly soluble in ether and carbon disulfide, and extremely insoluble in ethanol and acetic acid.
  • 276(Cyclohexane)(lit.)
  • 1.23
  • 7.78

4-phenyl-1,1'-biphenyl Security Information

4-phenyl-1,1'-biphenyl Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

4-phenyl-1,1'-biphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UH5-25g
p-Terphenyl
92-94-4 98%
25g
$20.00 2024-04-20
A2B Chem LLC
AB78665-25g
P-Terphenyl
92-94-4 >99.5%(GC)
25g
$18.00 2024-07-18
Aaron
AR003UPH-5g
p-Terphenyl
92-94-4 95%
5g
$4.00 2024-07-18
abcr
AB118918-25 g
p-Terphenyl, 99%; .
92-94-4 99%
25 g
€61.30 2023-07-20
Ambeed
A801812-25g
p-Terphenyl
92-94-4 98%
25g
$25.0 2024-05-30
Cooke Chemical
A7683112-10g
P-terphenyl
92-94-4 99%
10g
RMB 36.80 2023-09-07
Enamine
EN300-21317-0.05g
1,4-diphenylbenzene
92-94-4 95%
0.05g
$19.0 2023-07-10
eNovation Chemicals LLC
D634848-500g
p-Terphenyl
92-94-4 97%
500g
$200 2022-10-13
Life Chemicals
F0486-1779-2μmol
4-phenyl-1,1'-biphenyl
92-94-4 90%+
2μmol
$57.0 2023-07-28
TRC
T116680-1g
p-Terphenyl
92-94-4
1g
$ 57.00 2023-09-06

4-phenyl-1,1'-biphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate ,  Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Reference
Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangement
Adam, Waldemar; Grabowski, Sven; Miranda, Miguel A.; Ruebenacker, Martin, Journal of the Chemical Society, 1988, (2), 142-3

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol ,  Water ;  2 h, 80 °C
Reference
Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formation
Mohammadsaleh, Fatemeh; Jahromi, Maryam Dehdashti; Hajipour, Abdol Reza; Hosseini, Seyed Mostafa; Niknam, Khodabakhsh, RSC Advances, 2021, 11(34), 20812-20823

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Reference
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silica ,  N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol ,  Water ;  15 min, 100 °C
Reference
The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reaction
Mohajer, Fatemeh ; Mohammadi Ziarani, Ghodsi; Badiei, Alireza, Research on Chemical Intermediates, 2020, 46(11), 4909-4922

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ;  30 min, 80 °C
Reference
Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst
Li, Bowen ; Zeng, Hua Chun, ACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 80 °C
Reference
Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations
Wang, Xinbo; Min, Shixiong; Das, Swapan K.; Fan, Wei; Huang, Kuo-Wei; et al, Journal of Catalysis, 2017, 355, 101-109

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Graphene Solvents: Dimethylformamide ,  Water ;  6 min, 90 °C
Reference
3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions
Zhang, Sai; Shen, Xuetao; Zheng, Zhiping; Ma, Yuanyuan; Qu, Yongquan, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
Reference
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  6 h, 60 °C
Reference
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Micksch, Maik; Tenne, Mario; Strassner, Thomas, Organometallics, 2014, 33(15), 3966-3976

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 ,  Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ;  18 h, 110 bar, 120 °C
Reference
The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide
Kuchurov, Ilya V.; Vasil'ev, Andrei A.; Zlotin, Sergei G., Mendeleev Communications, 2010, 20(3), 140-142

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Reference
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) ,  Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  5 min, rt
1.3 5 h, 80 °C
Reference
Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions
Desmarets, Christophe; Omar-Amrani, Rafik; Walcarius, Alain; Lambert, Jacques; Champagne, Benoit; et al, Tetrahedron, 2008, 64(2), 372-381

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide ,  Water ;  55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Reference
Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalysts
An der Heiden, Markus; Plenio, Herbert, Chemistry - A European Journal, 2004, 10(7), 1789-1797

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Copper Solvents: Dimethylformamide
1.2 -
Reference
Copper-Catalyzed Suzuki Cross-Coupling Using Mixed Nanocluster Catalysts
Thathagar, Mehul B.; Beckers, Jurriaan; Rothenberg, Gadi, Journal of the American Chemical Society, 2002, 124(40), 11858-11859

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Efficient synthesis of substituted terphenyls by Suzuki coupling reaction
Chaumeil, Helene; Le Drian, Claude; Defoin, Albert, Synthesis, 2002, (6), 757-760

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Reference
PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reaction
Zim, Danilo; Monteiro, Adriano L.; Dupont, Jairton, Tetrahedron Letters, 2000, 41(43), 8199-8202

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Reference
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; Dam, Gourab K.; Samanta, Partha ; Fajal, Sahel ; Dutta, Subhajit ; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ;  3 h, reflux
Reference
Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines
Nandhini, Sundar ; Dharani, Sivadasan ; Elamathi, Chennakrishnan ; Dallemer, Frederic ; Prabhakaran, Rathinasabapathi, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [9-(Amino-κN)-2,3,5,6,14,15-hexafluoro-9,10-dihydro-9,10[1′,2′]-benzenoanthracen… Solvents: Isopropanol ;  2 h, 80 °C
Reference
Triptycene ring metal palladium compound and use thereof
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ;  rt; 16 h, 80 °C
Reference
Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study
Wu, Chen ; McCollom, Samuel P.; Zheng, Zhipeng; Zhang, Jiadi; Sha, Sheng-Chun; et al, ACS Catalysis, 2020, 10(14), 7934-7944

4-phenyl-1,1'-biphenyl Raw materials

4-phenyl-1,1'-biphenyl Preparation Products

4-phenyl-1,1'-biphenyl Suppliers

HU BEI NUO NA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92-94-4)
SHAO JING LI
17386138556
service@nornachem.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92-94-4)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI CHUANG SAI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92-94-4)
LING DU
15021221957
order@canspecsci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92-94-4)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:92-94-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Hubei Shixing Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:92-94-4)
JIANG KUN
18086426449
1273554466@qq.com

4-phenyl-1,1'-biphenyl Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-94-4)4-phenyl-1,1'-biphenyl
A844395
99%
1kg
183.0